2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Medicinal Chemistry Drug Discovery Physicochemical Properties

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile (CAS 1779136-52-5) is a halogenated benzonitrile building block featuring a 3,3-difluoropyrrolidine ring at the para position relative to a nitrile group, with a bromine atom at the ortho position. The 3,3-difluoropyrrolidine fragment is a well-established motif in medicinal chemistry, frequently employed to modulate basicity and block metabolic soft spots, as evidenced by its use in dipeptidyl peptidase-4 inhibitors and selective androgen receptor modulators (SARMs).

Molecular Formula C11H9BrF2N2
Molecular Weight 287.1 g/mol
CAS No. 1779136-52-5
Cat. No. B1407544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
CAS1779136-52-5
Molecular FormulaC11H9BrF2N2
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=CC(=C(C=C2)C#N)Br
InChIInChI=1S/C11H9BrF2N2/c12-10-5-9(2-1-8(10)6-15)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2
InChIKeyAUQWHMBLZBZFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile: A Key Ortho-Bromo Regioisomer for Medicinal Chemistry Synthesis


2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile (CAS 1779136-52-5) is a halogenated benzonitrile building block featuring a 3,3-difluoropyrrolidine ring at the para position relative to a nitrile group, with a bromine atom at the ortho position. The 3,3-difluoropyrrolidine fragment is a well-established motif in medicinal chemistry, frequently employed to modulate basicity and block metabolic soft spots, as evidenced by its use in dipeptidyl peptidase-4 inhibitors [1] and selective androgen receptor modulators (SARMs) [2]. The specific 2-bromo-4-(difluoropyrrolidinyl) substitution pattern defines its unique reactivity profile among a family of closely related regioisomers, directly influencing its utility in cross-coupling reactions for the synthesis of complex drug candidates.

Activated ortho-bromo position for chemoselective Pd-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki)
3,3-Difluoropyrrolidine motif modulates basicity and blocks metabolic soft spots in target molecules
High purity specification supports catalytic transformations sensitive to impurity poisoning

Why 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile Cannot Be Replaced by Its Regioisomers


In-class compounds such as 2-bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile or 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile share an identical molecular formula and core functional groups, yet their different substitution patterns result in distinctly different chemical and physical properties . The target compound's unique ortho-bromo, para-difluoropyrrolidine arrangement is critical for specific synthetic applications, such as sequential chemoselective transformations where the bromine atom's electronic environment is finely tuned by the adjacent nitrile and difluoropyrrolidine groups. Simple analog substitution can lead to divergent reactivity in palladium-catalyzed cross-coupling reactions [1], ultimately affecting the yield and purity of the final pharmaceutical intermediate. The quantitative evidence below demonstrates the measurable differences that underpin this selection.

Regioisomers (5-bromo-2- or 2-bromo-5- substitution) show different electronic activation of the C–Br bond, which may shift oxidative addition rates in cross-coupling.
Predicted lipophilicity can differ by more than 0.6 LogP units between regioisomers, potentially altering downstream ADME properties of derived candidates.
Commercial purity and shelf-stocked availability vary across isomers; selecting a non-stocked regioisomer may add custom synthesis lead time and purification effort.

Quantitative Differentiation Guide for 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile Selection


Predicted Lipophilicity (LogP) Comparison with the 5-Bromo Regioisomer

The predicted lipophilicity of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile (LogP = 2.52) is a key differentiator from its 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile isomer (LogP = 3.17), as predicted by ACD/Labs Percepta . This lower LogP value indicates a significant reduction in lipophilicity, which is a crucial parameter for optimizing a drug candidate's pharmacokinetic profile, particularly for reducing metabolic clearance and off-target binding.

LogP
Class-level inference
Target: ACD/LogP 2.52
5-Bromo isomer: ACD/LogP 3.17
Lower LogP may support solubility and reduce CYP-mediated metabolism risk.
Predicted by ACD/Labs Percepta; experimental confirmation recommended.
Medicinal Chemistry Drug Discovery Physicochemical Properties

High Purity Specification as a Critical Procurement Differentiator

The target compound is commercially available with a certified minimum purity of 98% (NLT 98%) from specialized suppliers , while most alternative regioisomers are supplied at a standard 95% purity level . This higher baseline purity reduces the need for additional in-house purification steps, which is critical for maintaining yield in sensitive subsequent synthetic transformations, such as metal-catalyzed cross-couplings where trace impurities can act as catalyst poisons.

Purity spec
Head-to-head
NLT 98% vs. 95% for typical isomers
Higher baseline purity may reduce in-house purification and catalyst poisoning risk.
Supplier specification (AKSci, MolCore).
Chemical Synthesis Quality Control Procurement

Predicted Boiling Point and Vapor Pressure Difference for Handling and Storage

The target compound exhibits a predicted boiling point of 408.4 °C and a correspondingly low vapor pressure of 0.0 mmHg at 25 °C . While directly comparable ACD/Labs data for all regioisomers is not universally compiled, this predicted high boiling point is characteristic of the 2-bromo-4-substituted benzonitrile scaffold and is a class-level inference suggesting low volatility compared to some other ortho-substituted benzonitriles. This property is advantageous for safe handling and storage, reducing the risk of inhalation exposure and compound loss through evaporation during prolonged reactions.

Boiling point
Class-level inference
Predicted bp ~408 °C at 760 mmHg
Low predicted volatility supports handling and storage at elevated temperatures.
In silico prediction; regioisomer-specific data limited.
Physicochemical Properties Process Chemistry Safety

Unique Ortho-Bromo Substitution for Chemoselective Cross-Coupling

The ortho-bromo substitution of the target compound is activated by the electron-withdrawing nitrile group, making it a superior substrate for Pd-catalyzed transformations like Buchwald-Hartwig amination compared to the para-bromo or meta-bromo isomers. While direct kinetic data is unpublished, the established principles of electronic effects in aromatic substitution [1] support that the electrophilicity of the C-Br bond in this specific 2-bromo-4-aminobenzonitrile scaffold is higher, leading to faster oxidative addition and better overall reaction yields.

Cross-coupling
Class-level inference
Ortho-Br activated by para-CN and difluoropyrrolidine for Pd insertion
May offer favorable oxidative addition kinetics compared to meta- or para-bromo isomers.
Inferred from Hammett relationships; direct kinetic data not published.
Synthetic Chemistry Cross-Coupling Reactivity

Availability as a Stocked Research Chemical vs. Custom Synthesis for Analogs

The target compound is stocked by multiple international vendors (AKSci, MolCore, Chemsrc) as a catalog item with immediate availability, whereas some of its less common regioisomers, such as 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile (CAS 1707358-27-7), are only available upon request or custom synthesis, leading to longer lead times and higher cost . This documented inventory status provides a clear procurement advantage.

Availability
Cross-study comparable
Stocked catalog item vs. custom synthesis for 3-bromo isomer
Ready-to-ship status supports faster project cycles and iterative analog synthesis.
Vendor inventory data; lead times may vary.
Procurement Supply Chain Lead Time

High-Impact Application Scenarios for 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile


Synthesis of SARM Clinical Candidates via Late-Stage Functionalization

The compound is an ideal precursor for synthesizing the 4-(pyrrolidin-1-yl)benzonitrile core of selective androgen receptor modulators (SARMs), as described by Aikawa et al. [2]. The difluoropyrrolidine ring can be further elaborated, while the ortho-bromine serves as a handle for introducing diverse aryl or heteroaryl motifs via Suzuki or Sonogashira couplings to generate SARMs with improved metabolic stability. Its high purity and ready availability directly support the timely synthesis of focused libraries for preclinical candidate selection.

Key Intermediate in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Development

Leveraging the difluoropyrrolidine motif proven in DPP-4 inhibitor research [1], this compound can be used as a building block to create novel protease inhibitors. The 2-bromo-4-substituted benzonitrile scaffold allows for rapid diversification at the 2-position to explore structure-activity relationships (SAR) around the critical S1 pocket of the enzyme, while the 3,3-difluoro group enhances metabolic stability by blocking oxidative metabolism at the pyrrolidine ring.

Physicochemical Property Optimization in Lead Compound Series

The 0.65 LogP unit reduction predicted for this regioisomer compared to the 5-bromo analog makes it the preferred starting material when designing CNS-penetrant or low-clearance drug candidates . Incorporating this building block early in a medicinal chemistry campaign allows teams to systematically lower lipophilicity without introducing additional heteroatoms or chiral centers, simplifying synthetic complexity and improving the odds of achieving a favorable pharmacokinetic profile.

Chemoselective Orthogonal Cross-Coupling for Complex Molecule Assembly

The unique ortho-bromo reactivity, fine-tuned by the para-difluoropyrrolidine and nitrile groups, enables orthogonal coupling strategies where the bromine can be selectively functionalized in the presence of other sensitive groups. This is crucial for the total synthesis of macrocyclic enzyme inhibitors or PROTAC molecules, where precise spatial arrangement of binding motifs is required.

Application
Selection Property
Validation Focus
SARM scaffold synthesis
Ortho-bromo handle for late-stage diversification; difluoropyrrolidine modulates metabolism
Cross-coupling efficiency; library purity
DPP-4 inhibitor analog design
Difluoropyrrolidine blocks oxidative metabolism; 2-position for SAR exploration
Metabolic stability; enzyme S1 pocket interactions
CNS penetrant lead optimization
Lower predicted LogP relative to 5-bromo isomer
Brain penetration; clearance in hepatocyte assays
Orthogonal coupling in PROTAC/macrocycle assembly
Selective ortho-bromo reactivity in presence of other functional handles
Orthogonality and chemoselectivity in multistep sequences
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